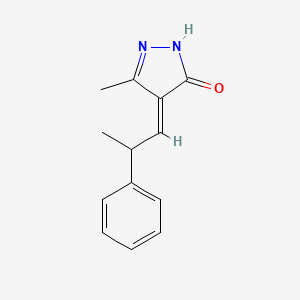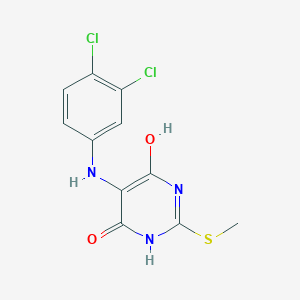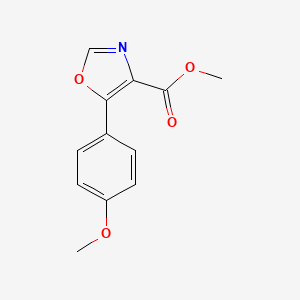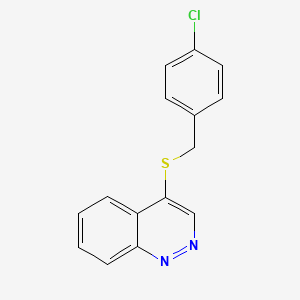
4-((4-Chlorobenzyl)thio)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)thio)cinnoline is an organic compound with the molecular formula C15H11ClN2S and a molecular weight of 286.779 g/mol It belongs to the cinnoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
Méthodes De Préparation
The synthesis of 4-((4-Chlorobenzyl)thio)cinnoline typically involves the reaction of 4-chlorobenzyl chloride with cinnoline-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
4-((4-Chlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while reduction with NaBH4 produces thiol derivatives.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)thio)cinnoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding, which can lead to the discovery of new drugs.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways .
Comparaison Avec Des Composés Similaires
4-((4-Chlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives, such as:
4-((4-Methylbenzyl)thio)cinnoline: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
4-((4-Nitrobenzyl)thio)cinnoline: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
4-((4-Methoxybenzyl)thio)cinnoline: The presence of a methoxy group can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6959-27-9 |
|---|---|
Formule moléculaire |
C15H11ClN2S |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-5-11(6-8-12)10-19-15-9-17-18-14-4-2-1-3-13(14)15/h1-9H,10H2 |
Clé InChI |
FSGKLUMXHXGGCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)

![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
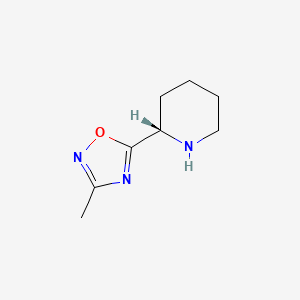

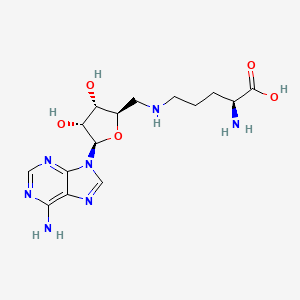
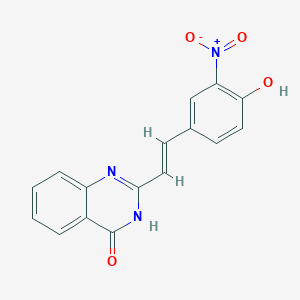

![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
